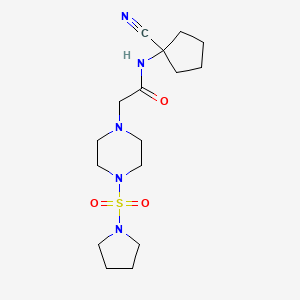

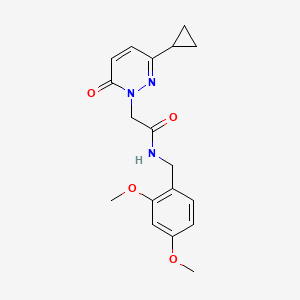

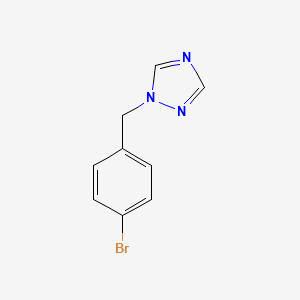

![molecular formula C16H12Cl2N2O3 B2949574 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate CAS No. 338784-67-1](/img/structure/B2949574.png)

2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate (2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. 2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C is a derivative of the parent compound 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridine]carbamate (2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]), which was first synthesized in the late 1990s. Since then, 2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C has been extensively studied and used in a variety of scientific research applications.

科学的研究の応用

Chemical Protection Strategies

The chemical compound 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate is involved in advanced chemical protection strategies. For example, research has shown the selective deblocking of propargyl carbonates in the presence of propargyl carbamates using tetrathiomolybdate, which highlights an orthogonal protection strategy for hydroxyl and amino functionalities. This method allows simultaneous protection of amine and alcohol groups in one pot, providing a significant advancement in synthetic chemistry by offering a new protecting strategy where selective deprotection is possible (Ramesh, Bhat, & Chandrasekaran, 2005).

Synthesis of Heterocycles

The compound has been utilized in the synthesis of heterocycles, such as 4-methylene-2-oxazolidinones and 4-methylenetetrahydro-1,3-oxazin-2-ones, via transition-metal catalyzed intramolecular addition of the nitrogen atom to the acetylenic triple bond. This demonstrates its role in creating diverse molecular architectures, facilitating the development of new materials and pharmaceuticals (Tamaru et al., 1994).

Photoaffinity Reagents

Another study explored the efficient synthesis of p-azidotetrafluoroaniline, a new photoaffinity reagent, from a stable carbamate intermediate. This research underscores the utility of carbamates in the synthesis of compounds for biological applications, highlighting their role in creating tools for biochemical studies (Chehade & Spielmann, 2000).

Antineoplastic Prodrugs

Research into the synthesis and evaluation of chemical reactivity of certain carbamates, such as 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate), for potential use as water-soluble prodrugs for antineoplastic (anti-cancer) applications, has demonstrated the compound's potential in medicinal chemistry (Anderson, Chang, & Mcpherson, 1983).

Dual Nucleophilic Reactions

Further, the compound has been implicated in dual nucleophilic reactions to afford conjugated 6-aminohex-4-en-2-ynoates, leading to pyrrole frameworks. This study exemplifies the versatility of carbamates in synthetic organic chemistry, particularly in constructing complex nitrogen-containing heterocycles (Ishikawa et al., 2006).

特性

IUPAC Name |

prop-2-ynyl N-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3/c1-2-8-23-16(22)19-11-6-7-15(21)20(9-11)10-12-13(17)4-3-5-14(12)18/h1,3-7,9H,8,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQDNPKLQYVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)

![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)

![2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)

![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)